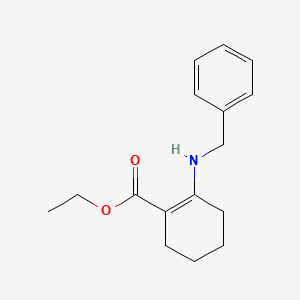

Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate

Description

Properties

CAS No. |

38778-78-8 |

|---|---|

Molecular Formula |

C16H21NO2 |

Molecular Weight |

259.34 g/mol |

IUPAC Name |

ethyl 2-(benzylamino)cyclohexene-1-carboxylate |

InChI |

InChI=1S/C16H21NO2/c1-2-19-16(18)14-10-6-7-11-15(14)17-12-13-8-4-3-5-9-13/h3-5,8-9,17H,2,6-7,10-12H2,1H3 |

InChI Key |

SZJAFTIFKQOVPU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(CCCC1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate typically involves the reaction of ethyl cyclohexene-1-carboxylate with benzylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products, depending on the reducing agent used.

Substitution: It can participate in substitution reactions where the benzylamino group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate exhibits potential as a lead compound in drug discovery. Its structural characteristics allow it to interact with various biological targets, making it a candidate for the development of therapeutics aimed at bacterial infections and possibly viral diseases.

Antiviral Activity

Recent studies have highlighted the compound's ability to inhibit key viral proteases, such as the SARS-CoV-2 3CL protease. Inhibitors derived from similar structures have shown promising results in biochemical assays, demonstrating low cytotoxicity and high selectivity indices, which are critical for therapeutic applications against viruses like SARS-CoV-2 and MERS-CoV .

Pharmacological Properties

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are essential for effective drug formulation. Its ability to be analyzed using reverse phase high-performance liquid chromatography (HPLC) facilitates its integration into pharmaceutical development processes .

Analytical Applications

The compound can be effectively analyzed using advanced chromatographic techniques, which are crucial for both research and quality control in pharmaceutical manufacturing.

High-Performance Liquid Chromatography (HPLC)

This compound can be separated and quantified using HPLC methods that utilize acetonitrile and water as mobile phases. This method is scalable for preparative separation, making it suitable for isolating impurities during synthesis or for pharmacokinetic studies .

Biological Studies

The interaction studies involving this compound focus on its binding affinities with various biological targets. These studies are essential for understanding its mechanism of action.

Binding Affinity Studies

Research indicates that the compound's unique structure allows for effective binding to specific receptors or enzymes, which could lead to the development of targeted therapies. The binding interactions can be quantified through various biochemical assays, further elucidating its potential therapeutic effects.

Case Studies and Research Findings

Several case studies illustrate the applications of this compound in research:

Mechanism of Action

The mechanism of action of Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group may play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Amino-1-cyclohexene-1-carboxylate

Ethyl 2-amino-1-cyclohexene-1-carboxylate (CAS: 6518-91-8) shares the core cyclohexene-1-carboxylate scaffold but lacks the benzyl substituent on the amino group. Key differences include:

- Molecular Formula: C₉H₁₃NO₂ (vs. C₁₆H₂₁NO₂ for the target compound).

- Lipophilicity : Lower logP due to the absence of the benzyl group.

- Applications : Primarily used as a synthetic intermediate, whereas the benzyl-substituted analog may exhibit enhanced biological activity due to improved membrane permeability .

Table 1: Structural and Physicochemical Comparison

| Property | Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate | Ethyl 2-amino-1-cyclohexene-1-carboxylate |

|---|---|---|

| Molecular Formula | C₁₆H₂₁NO₂ | C₉H₁₃NO₂ |

| Molecular Weight (g/mol) | 259.349 | 183.21 |

| logP | 3.36 | ~1.5 (estimated) |

| Key Functional Group | Benzylamino | Amino |

| Analytical Method | Newcrom R1 HPLC | Not reported |

Ethyl 2-Ethyl-3,6,6-trimethylcyclohexene-1-carboxylate

This compound, evaluated in a safety assessment, shares the cyclohexene-1-carboxylate backbone but differs in substituents:

- Double Bond Position : The target compound has a double bond in the 1-position, whereas analogs may feature it in the 2-position, altering ring strain and reactivity .

- Substituent Effects : The ethyl carboxylate in the target compound vs. methyl carboxylate in analogs impacts steric bulk and metabolic stability .

BACE-1 Inhibitors with Benzylamino Moieties

Compounds such as 2-amino-3-((3-(pyridin-3-yl)benzyl)amino)pyridine (Fig. 3d-f in ) share the benzylamino group but incorporate pyridine rings instead of cyclohexene. These inhibitors exhibit IC₅₀ values in the nanomolar range against β-secretase (BACE-1), a target for Alzheimer’s therapy. The target compound’s lack of a pyridine ring may reduce enzyme affinity but improve solubility due to the cyclohexene scaffold .

Table 2: Functional Group Impact on Activity

Crystallographic and Supramolecular Comparisons

The crystal structure of (E)-benzyl 2-{4-[ethyl(2-hydroxyethyl)amino]benzylidene}hydrazinecarbodithioate (CCDC: 2106601) reveals:

- Hydrogen Bonding : N–H···O and O–H···S interactions form dimeric and chain structures, stabilizing the crystal lattice.

Table 3: Crystallographic Properties

Biological Activity

Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article delves into its synthesis, pharmacological properties, and possible therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHN O and a molecular weight of approximately 259.35 g/mol. It appears as a white to light yellow crystalline powder with a melting point between 70 to 74 °C. The compound features a cyclohexene ring, a benzylamino group, and an ethyl ester functional group, which contribute to its reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyclohexene ring and subsequent substitution reactions to introduce the benzyl and ethoxy groups. Specific laboratory protocols may vary based on available reagents and desired yields.

Antimicrobial Properties

Recent studies suggest that this compound exhibits significant antimicrobial activity. Its structural similarity to other bioactive compounds indicates potential effectiveness against bacterial infections. For instance, compounds with similar cyclohexene moieties have demonstrated inhibitory effects on various pathogens, making this compound a candidate for further exploration in drug discovery targeting bacterial infections.

Antiviral Activity

The compound's potential as an antiviral agent has also been highlighted in recent research. A study focused on structurally related compounds found that those containing cyclohexene derivatives were effective against viral proteases, including SARS-CoV-2. These findings suggest that this compound may inhibit viral replication mechanisms through similar pathways .

Case Studies

Several case studies have explored the biological activity of related compounds:

- SARS-CoV-2 Inhibition : A series of cyclohexane derivatives were synthesized and tested for their ability to inhibit the SARS-CoV-2 3CL protease. These compounds exhibited nanomolar potency, demonstrating the importance of structural features in enhancing antiviral activity .

- Antiproliferative Effects : Research on structurally similar compounds revealed their antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer). Compounds with similar functionalities showed selective inhibition of cancer cell growth at low concentrations, indicating the potential for this compound in cancer therapy .

Comparative Analysis

To better understand this compound's biological activity, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Notable Activity |

|---|---|---|---|

| Ethyl 2-amino-cyclohexene-1-carboxylate | CHN O | 197.26 | Limited antibacterial activity |

| Benzylamine | CHN | 107.15 | Basic amine; no cyclohexene or carboxylic group |

| Ethyl 2-benzoylaminocyclohexene-1-carboxylate | CHN O | 273.34 | Moderate anticancer effects |

This table illustrates that this compound may possess enhanced biological properties compared to simpler analogs due to its unique structural features.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s ethyl ester group and amino functionality make it susceptible to nucleophilic substitution. For example:

-

Hydrolysis of the ester group : Under basic conditions, the ester undergoes hydrolysis to form the corresponding carboxylic acid. This was observed in studies where ester intermediates were converted to acids prior to further functionalization .

-

Amide coupling : The amino group can participate in amide bond formation via coupling agents like HATU or CDI, as demonstrated in the synthesis of N-alkylcarboxamides .

Cycloaddition Reactions

The cyclohexene ring’s double bond facilitates cycloaddition chemistry. For instance:

-

Hantzsch thiazole synthesis : Reacting the compound with α-bromoketones under specific conditions generates thiazole derivatives. This reaction pathway was utilized to produce biologically active thiazoles .

-

Diels-Alder reactions : The cyclohexene moiety could act as a diene in [4+2] cycloadditions, though specific examples for this compound are not detailed in the provided sources.

Reductive Amination

The benzylamino group’s reactivity allows for reductive amination. For example:

-

Formation of N-methylpyrrolidine : Reaction with paraformaldehyde and NaBH(OAc)₃ produces secondary amines, as shown in the synthesis of intermediate 65 .

Acid-Base and Hydrolytic Reactions

-

Ester hydrolysis : Basic or acidic hydrolysis converts the ethyl ester to the carboxylic acid. This step is critical in generating intermediates for further functionalization .

-

Titration : The compound’s amino group can undergo protonation, as evidenced by titration data (≥97.5% purity via HClO₄ titration) .

Reaction Comparison Table

Research Findings

-

Biological Activity : Derivatives of this compound, such as MDM2 inhibitors, exhibit potent cellular activity and oral bioavailability .

-

Analytical Methods : HPLC with acetonitrile/water/phosphoric acid (or formic acid for MS compatibility) enables purification and impurity analysis .

-

Structural Insights : The cyclohexene ring’s conformational constraints enhance binding affinity in therapeutic targets, as seen in studies on SARS-CoV-2 3CL protease inhibitors .

Q & A

Q. What synthetic methodologies are employed to prepare Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate?

The compound can be synthesized via imine condensation between substituted aldehydes and amines, followed by isoaromatization. For example, similar cyclohexenone derivatives are synthesized by refluxing precursors (e.g., aldehydes and amines) in ethanol, followed by crystallization. Key steps include purification via column chromatography and structural confirmation using NMR and X-ray crystallography .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is critical for determining bond lengths, dihedral angles, and hydrogen-bonding networks. For instance, related benzylidene-hydrazinecarbodithioate compounds exhibit dihedral angles of ~86.8° between aromatic rings and form intermolecular N-H···O and O-H···S hydrogen bonds, which stabilize the crystal lattice . Spectroscopic techniques like ¹H/¹³C NMR and IR are used to confirm functional groups and molecular connectivity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR spectroscopy : Identifies proton environments (e.g., benzyl and ethyl groups) and carbon frameworks.

- Mass spectrometry : Determines molecular weight and fragmentation patterns.

- X-ray diffraction : Resolves 3D molecular geometry and crystallographic packing .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystalline packing of this compound?

Hydrogen-bonding networks (e.g., N-H···O and O-H···S) form R₂²(22) ring motifs and extended [101] chains in related structures. These interactions dictate solubility, melting points, and stability. Computational tools like Hirshfeld surface analysis can quantify these interactions and predict bulk material properties .

Q. How can computational methods predict the reactivity or binding properties of this compound?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attack.

- Molecular docking : Models interactions with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity.

- Molecular Dynamics (MD) simulations : Assess conformational stability in solvent environments .

Q. How does stereoelectronic effects influence the compound's reactivity in synthetic applications?

The cyclohexene ring's conformation (e.g., half-chair or boat) and substituent orientation (e.g., benzyl group) create stereoelectronic biases. For example, torsional angles (e.g., ~170.6° in C1-N1-N2-C9 moieties) may hinder π-π stacking, reducing fluorescence quenching in related compounds. DFT studies can map transition states to explain regioselectivity in reactions .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound?

Discrepancies between observed (X-ray) and calculated (DFT) bond lengths or angles may arise from crystal packing effects. Bader's Quantum Theory of Atoms in Molecules (QTAIM) can analyze electron density to validate computational models. Iterative refinement of force fields in MD simulations may also reconcile differences .

Methodological Notes

- Synthesis : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield during imine condensation .

- Crystallization : Use slow evaporation in ethanol or methanol to grow high-quality single crystals for X-ray analysis .

- Computational Validation : Cross-check DFT results with experimental spectroscopic data to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.